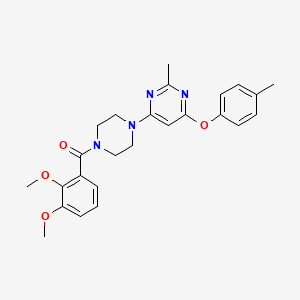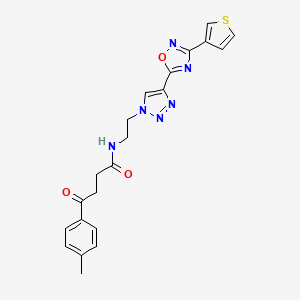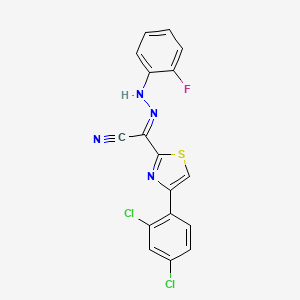
(2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the family of piperazine derivatives. This compound is known for its unique structural features which make it a subject of interest in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone involves a multi-step process. Typically, the synthesis starts with the preparation of the piperazine ring, followed by the introduction of the pyrimidinyl and dimethoxyphenyl groups through a series of coupling reactions. The specific conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve scalable methods such as continuous flow synthesis which allows for better control over reaction conditions and higher throughput. Optimizing parameters like reaction time, concentration, and purification techniques are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which might lead to the formation of oxidized derivatives.
Reduction: : It can be reduced under specific conditions to modify the functional groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, introducing new functional groups or modifying existing ones.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution are commonly used. The conditions depend on the specific reaction being targeted, with parameters like temperature and pH being carefully controlled.
Major Products
The products from these reactions include oxidized or reduced derivatives, and substituted compounds with different functional groups
Scientific Research Applications
(2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone has a range of applications across several scientific disciplines:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and for studying reaction mechanisms.
Biology: : Serves as a molecular probe in various biological assays to understand cellular processes.
Medicine: : Investigated for its potential therapeutic properties, including its role in modulating biochemical pathways.
Industry: : Applied in the development of novel materials with specific functional properties.
Mechanism of Action
The exact mechanism of action for (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone involves interaction with specific molecular targets. These targets might include enzymes or receptors where the compound can modulate activity by binding to active sites, thereby influencing biochemical pathways. The precise pathways involved depend on the context of use, whether it’s therapeutic, biological, or chemical.
Comparison with Similar Compounds
When compared to other piperazine derivatives, (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone stands out due to its specific structural features that confer unique reactivity and application potential. Similar compounds might include:
(2,3-Dimethoxyphenyl)(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
(2,3-Dimethoxyphenyl)(4-(6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
Each of these compounds, while structurally related, may exhibit different properties and applications due to slight variations in their molecular architecture.
This should give you a comprehensive overview of this compound and its relevance in various scientific and industrial contexts. What else do you want to dive into?
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-8-10-19(11-9-17)33-23-16-22(26-18(2)27-23)28-12-14-29(15-13-28)25(30)20-6-5-7-21(31-3)24(20)32-4/h5-11,16H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWFSOPICWVXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2426681.png)
![2-([1,1'-Biphenyl]-3-yl)acetaldehyde](/img/structure/B2426683.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2426684.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide](/img/structure/B2426686.png)
![6-Azaspiro[3.5]nonan-7-one](/img/structure/B2426688.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2426690.png)
![2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid](/img/structure/B2426692.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate](/img/structure/B2426696.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2426698.png)
![2-(4-Methoxyphenyl)-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-YL]ethyl}acetamide hydrochloride](/img/structure/B2426699.png)
![Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2426700.png)
